1-Benzylcyclobutane-1-carbaldehyde
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Overview
Description
1-Benzylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It features a cyclobutane ring substituted with a benzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl bromide with cyclobutanone in the presence of a strong base can yield the desired compound. Another method involves the use of Grignard reagents to introduce the benzyl group onto a cyclobutane ring, followed by oxidation to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Benzylcyclobutane-1-carboxylic acid
Reduction: 1-Benzylcyclobutan-1-ol
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzylcyclobutane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylcyclobutane-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.
Benzylcyclobutane: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
Cyclobutane-1-carbaldehyde: Lacks the benzyl group, resulting in different chemical and biological properties
Uniqueness: 1-Benzylcyclobutane-1-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-benzylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
InChI Key |
FSPNBKGNCLEGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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